molecular formula C17H20N2O2S2 B2663603 N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2034399-03-4

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2663603
CAS No.: 2034399-03-4
M. Wt: 348.48
InChI Key: YTVPXEMIRXFWIH-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of a thiazole derivative with a methoxythianylmethyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorothian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
  • N-[(4-bromothian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
  • N-[(4-fluorothian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide

Uniqueness

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is unique due to the presence of the methoxythianylmethyl group, which may confer specific biological activities and chemical properties not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S and a molecular weight of approximately 285.35 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A related study on 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with potency increasing from micromolar to nanomolar concentrations through structural modifications . This suggests that this compound may have similar potential.

The mechanisms through which thiazole compounds exert their anticancer effects often involve:

  • Inhibition of Tubulin Polymerization : Many thiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Targeting Specific Pathways : Some studies indicate that these compounds may modulate signaling pathways associated with cell growth and survival.

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. The incorporation of various substituents can enhance their efficacy against resistant strains of bacteria. Ongoing research is exploring the compound's effectiveness against such pathogens, potentially expanding its therapeutic applications in infectious diseases.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step chemical reactions. Methods include:

  • Formation of Intermediates : The synthesis may require the formation of key intermediates that influence the final biological activity.
  • Characterization Techniques : Techniques such as thin-layer chromatography (TLC) and spectroscopic methods (IR, NMR) are essential for monitoring reaction progress and ensuring product purity.

Case Study 1: Anticancer Efficacy

A study focusing on similar thiazole compounds highlighted their ability to inhibit cancer cell proliferation significantly. For instance, modifications to the thiazole core led to enhanced activity against various cancer cell lines, indicating that structural changes can greatly influence biological outcomes .

Case Study 2: Antimicrobial Resistance

Another investigation into thiazole derivatives demonstrated their effectiveness against antibiotic-resistant bacteria. The study found that specific structural features contributed to enhanced binding affinity for bacterial targets, suggesting a promising avenue for developing new antimicrobial agents.

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivityImproved antiproliferative effects with structural modifications leading to nanomolar potency
Mechanism of ActionInhibition of tubulin polymerization; modulation of cell survival pathways
Antimicrobial EfficacyEffective against resistant strains; structural features enhance binding affinity

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-21-17(7-9-22-10-8-17)12-18-15(20)14-11-23-16(19-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVPXEMIRXFWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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